5-Chloro-2,1,3-benzothiadiazole
Overview
Description
5-Chloro-2,1,3-benzothiadiazole is a heterocyclic aromatic compound that consists of a benzene ring fused to a thiadiazole ring with a chlorine atom at the 5-position. This compound is known for its electron-withdrawing properties and is used in various chemical and industrial applications .
Preparation Methods
5-Chloro-2,1,3-benzothiadiazole can be synthesized through several methods. One common synthetic route involves the reaction of o-phenylenediamine with thionyl chloride in the presence of pyridine. This reaction yields 2,1,3-benzothiadiazole, which can then be chlorinated to produce this compound . The reaction conditions typically involve heating the reactants under reflux and then purifying the product through recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of catalysts to increase yield and efficiency .
Chemical Reactions Analysis
5-Chloro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be reduced back to its precursor, 1,2-diaminobenzene, under reducing conditions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form larger molecules and conductive polymers.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions include various substituted benzothiadiazoles and extended π-conjugated systems .
Scientific Research Applications
5-Chloro-2,1,3-benzothiadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the production of dyes, pigments, and as an electron acceptor in organic electronics.
Mechanism of Action
The mechanism of action of 5-Chloro-2,1,3-benzothiadiazole involves its electron-withdrawing properties, which make it a versatile reagent in various chemical reactions. In biological systems, its activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
5-Chloro-2,1,3-benzothiadiazole can be compared with other similar compounds, such as:
2,1,3-Benzothiadiazole: Lacks the chlorine substituent and has different reactivity and applications.
4-Amino-5-chloro-2,1,3-benzothiadiazole:
1,2,3-Benzothiadiazole: Has a different ring structure and chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic properties and reactivity, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
5-chloro-2,1,3-benzothiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNJWKISMWDTAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176560 | |
Record name | 5-Chloro-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2207-32-1 | |
Record name | 5-Chloro-2,1,3-benzothiadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2207-32-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139785 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chloro-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known impurities found in the synthesis of Tizanidine Hydrochloride that involve 5-Chloro-2,1,3-benzothiadiazole?
A1: Research has identified several impurities present during the synthesis of Tizanidine Hydrochloride. Among them, several involve this compound, a key starting material for the drug. These impurities include:
- Impurity B: N-(5-chloro-2,1,3-benzothiadiazol-4-yl)thiourea []
- Impurity D: S-methyl-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-isothiouronium iodide []
- Impurity E: 4-amino-5-chloro-2,1,3-benzothiadiazole []
- Impurity F: N,N-bis(5-chloro-2,1,3-benzothiadiazol-4-yl)-N-(4,5-dihydro-1H-imidazol-2-yl)guanidine []
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